3a-Azidooctahydro-2,5-methanopentalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3a-Azidooctahydro-2,5-methanopentalene: is a unique organic compound characterized by its azido functional group attached to an octahydro-2,5-methanopentalene skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3a-Azidooctahydro-2,5-methanopentalene typically involves the azidation of a suitable precursor. One common method is the reaction of an octahydro-2,5-methanopentalene derivative with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures due to the potentially hazardous nature of azides .
Chemical Reactions Analysis
Types of Reactions: 3a-Azidooctahydro-2,5-methanopentalene can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in DMF.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: The corresponding amine derivative.
Scientific Research Applications
Chemistry: 3a-Azidooctahydro-2,5-methanopentalene is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and heterocycles .
Biology and Medicine: The compound’s azido group can be utilized in bioorthogonal chemistry for labeling and tracking biomolecules in biological systems.
Industry: In the materials science field, this compound can be used in the synthesis of polymers and advanced materials with specific properties .
Mechanism of Action
The mechanism of action of 3a-Azidooctahydro-2,5-methanopentalene largely depends on the functional group transformations it undergoes. For instance, in bioorthogonal chemistry, the azido group can participate in click reactions with alkynes, forming stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for biological applications .
Comparison with Similar Compounds
3-Noradamantanecarbonyl chloride: Another compound with a similar skeleton but different functional groups.
Hexahydro-2,5-methanopentalene derivatives: Compounds with similar core structures but varying functional groups.
Uniqueness: Its ability to undergo specific reactions, such as click chemistry, sets it apart from other similar compounds .
Properties
IUPAC Name |
3-azidotricyclo[3.3.1.03,7]nonane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c10-12-11-9-4-6-1-7(5-9)3-8(9)2-6/h6-8H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWYIDROWBUFRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC3(C2)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50509992 |
Source
|
Record name | 3a-Azidooctahydro-2,5-methanopentalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50509992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85616-64-4 |
Source
|
Record name | 3a-Azidooctahydro-2,5-methanopentalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50509992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.